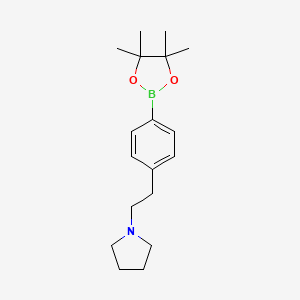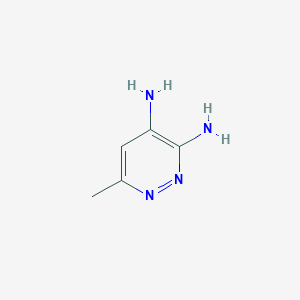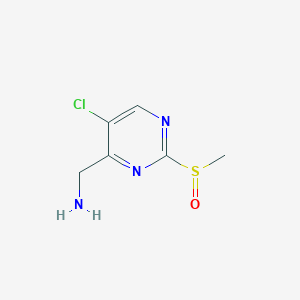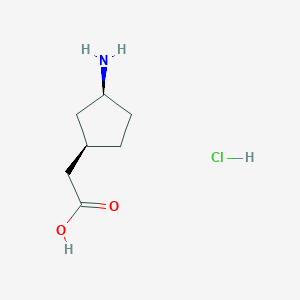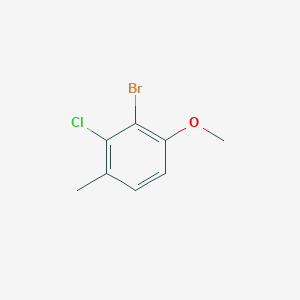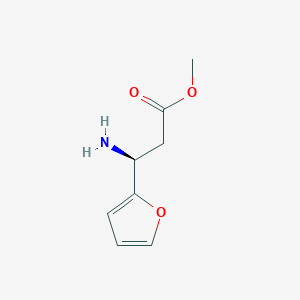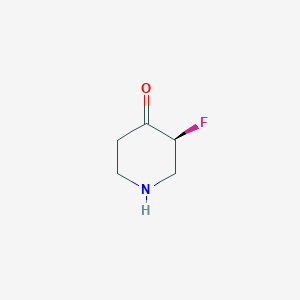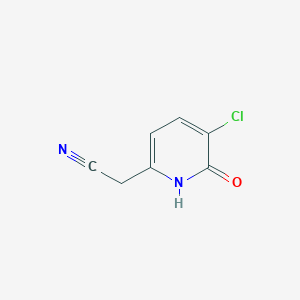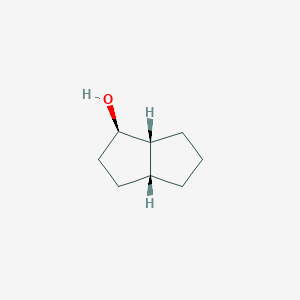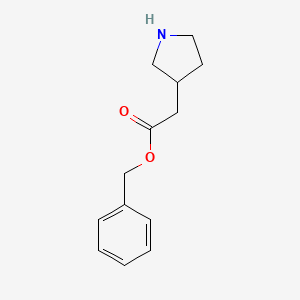
Benzyl 2-(pyrrolidin-3-yl)acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzyl 2-(pyrrolidin-3-yl)acetate is a chemical compound that features a benzyl group attached to a 2-(pyrrolidin-3-yl)acetate moiety. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and organic synthesis. The presence of the pyrrolidine ring, a five-membered nitrogen-containing heterocycle, contributes to its unique chemical properties and biological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 2-(pyrrolidin-3-yl)acetate typically involves the reaction of benzyl bromide with 2-(pyrrolidin-3-yl)acetic acid in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetonitrile or dimethylformamide at elevated temperatures to facilitate the formation of the ester bond.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.
化学反应分析
Types of Reactions
Benzyl 2-(pyrrolidin-3-yl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the benzyl group or the pyrrolidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products Formed
Oxidation: this compound can be oxidized to form benzyl 2-(pyrrolidin-3-yl)acetic acid.
Reduction: Reduction can yield benzyl 2-(pyrrolidin-3-yl)ethanol.
Substitution: Substitution reactions can introduce various functional groups, leading to derivatives with different properties.
科学研究应用
Benzyl 2-(pyrrolidin-3-yl)acetate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various therapeutic applications.
Industry: It is used in the development of new materials and chemical processes.
作用机制
The mechanism of action of Benzyl 2-(pyrrolidin-3-yl)acetate involves its interaction with specific molecular targets. The pyrrolidine ring can interact with enzymes or receptors, modulating their activity. The ester group can undergo hydrolysis, releasing active metabolites that exert biological effects. The exact pathways and targets depend on the specific application and derivative of the compound.
相似化合物的比较
Similar Compounds
Benzyl 2-(pyrrolidin-2-yl)acetate: Similar structure but with a different position of the pyrrolidine ring.
Benzyl 2-(pyrrolidin-4-yl)acetate: Another positional isomer with distinct properties.
Benzyl 2-(piperidin-3-yl)acetate: Contains a six-membered piperidine ring instead of the five-membered pyrrolidine ring.
Uniqueness
Benzyl 2-(pyrrolidin-3-yl)acetate is unique due to the specific positioning of the pyrrolidine ring, which influences its chemical reactivity and biological activity. The compound’s structure allows for diverse modifications, making it a valuable scaffold in medicinal chemistry and drug discovery.
属性
分子式 |
C13H17NO2 |
|---|---|
分子量 |
219.28 g/mol |
IUPAC 名称 |
benzyl 2-pyrrolidin-3-ylacetate |
InChI |
InChI=1S/C13H17NO2/c15-13(8-12-6-7-14-9-12)16-10-11-4-2-1-3-5-11/h1-5,12,14H,6-10H2 |
InChI 键 |
XUWPKQNJXHTDQF-UHFFFAOYSA-N |
规范 SMILES |
C1CNCC1CC(=O)OCC2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


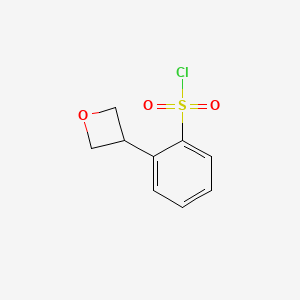
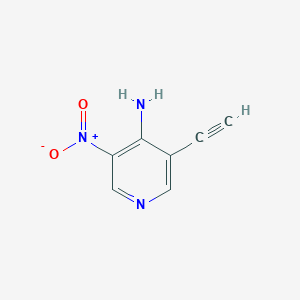

dimethyl-](/img/structure/B12974755.png)
